2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid
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Overview
Description
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid is an organic compound with a complex structure that includes both ketone and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetradec-3-enoic acid and 2-oxoethylamine.
Formation of Intermediate: The initial step involves the reaction of tetradec-3-enoic acid with 2-oxoethylamine under controlled conditions to form an intermediate compound.
Thiol Addition: The intermediate is then subjected to a thiol addition reaction using 2-sulfanylethylamine. This step requires specific reaction conditions, including the use of a suitable solvent and temperature control.
Final Product Formation: The final step involves the purification of the product through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps remain similar, but the scale and efficiency are optimized for mass production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique functional groups.
Materials Science: The compound’s ability to form stable structures makes it useful in the development of new materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound’s reactivity makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid involves its interaction with specific molecular targets. The ketone and thiol groups play crucial roles in its reactivity:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to oxidative stress, protein folding, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoethyl)-6-[(2-hydroxyethyl)amino]tetradec-3-enoic acid: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-Oxoethyl)-6-[(2-methylethyl)amino]tetradec-3-enoic acid: Similar structure but with a methyl group instead of a thiol group.
Properties
CAS No. |
394234-05-0 |
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Molecular Formula |
C18H33NO3S |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(2-oxoethyl)-6-(2-sulfanylethylamino)tetradec-3-enoic acid |
InChI |
InChI=1S/C18H33NO3S/c1-2-3-4-5-6-7-10-17(19-13-15-23)11-8-9-16(12-14-20)18(21)22/h8-9,14,16-17,19,23H,2-7,10-13,15H2,1H3,(H,21,22) |
InChI Key |
KZNTWPHMXNCGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC=CC(CC=O)C(=O)O)NCCS |
Origin of Product |
United States |
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